molecular formula C14H14ClN3 B3103127 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1431965-51-3

1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride

Cat. No. B3103127
CAS RN: 1431965-51-3
M. Wt: 259.73 g/mol
InChI Key: CNMXASPCTYQXQX-UHFFFAOYSA-N
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Description

1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C14H15Cl2N3. It has a molecular weight of 296.19 . The compound is also known by its synonyms: [2-(1H-1,3-benzodiazol-1-yl)phenyl]methanamine dihydrochloride and (2-(1H-Benzo[d]imidazol-1-yl)phenyl)methanamine dihydrochloride .


Synthesis Analysis

The synthesis of benzimidazole derivatives generally involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . A one-pot procedure using formic acid, iron powder, and NH4Cl as an additive is commonly used . Another method involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .


Molecular Structure Analysis

The molecular structure of 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride consists of a benzimidazole ring attached to a phenyl ring through a methanamine group . The InChI key for this compound is FSWXCHMNYKXFHL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a complexity of 256 and a topological polar surface area of 43.8 . It has a covalently-bonded unit count of 3, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 3 . The compound is canonicalized .

Scientific Research Applications

Antimicrobial Activity

  • Benzimidazole derivatives, including compounds structurally related to 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride, have been studied for their antimicrobial properties. For instance, a study found that 1H-benzo[d]imidazol-2-yl)methanamine and its derivatives exhibited significant antimicrobial activities, indicating potential for treatment of infections caused by bacteria or yeasts (Ajani et al., 2016).

Antifungal and Antibacterial Properties

  • Similarly, the antimicrobial and antifungal activity of related compounds has been extensively studied. Various benzimidazole derivatives demonstrated variable degrees of antibacterial and antifungal activities, suggesting their potential in antimicrobial applications (Visagaperumal et al., 2010).

Synthesis and Characterization

  • The synthesis and characterization of similar compounds have been a focus of research. Studies have demonstrated the methods of synthesizing these compounds and evaluating their chemical structures through various spectroscopic techniques, which is crucial for understanding their biological activities (Kopel et al., 2015).

Application in Catalysis

  • Apart from their biological activities, benzimidazole derivatives, including those similar to 1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride, have also been used in catalysis. This application is significant in various chemical synthesis processes, where these compounds can act as catalysts or catalyst ligands (Patricio-Rangel et al., 2019).

Cancer Research

  • Research has also explored the potential anticancer properties of benzimidazole derivatives. Studies indicate that these compounds may inhibit cancer cell growth and could be promising in the development of new cancer therapies (Argirova et al., 2022).

properties

IUPAC Name

[2-(benzimidazol-1-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17;/h1-8,10H,9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMXASPCTYQXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride

CAS RN

1431965-51-3
Record name Benzenemethanamine, 2-(1H-benzimidazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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